molecular formula C26H29N3O7 B2806690 ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-22-7

ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2806690
CAS No.: 899943-22-7
M. Wt: 495.532
InChI Key: XSORGLGFTAJEKV-UHFFFAOYSA-N
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Description

Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 3,4-dimethoxyphenyl carbamoyl group and an ethyl ester moiety. This compound shares a core pyridazine scaffold with several analogs, differing primarily in substituent patterns, which influence physicochemical and pharmacological properties .

Properties

IUPAC Name

ethyl 4-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O7/c1-5-35-26(32)25-22(15-24(31)29(28-25)19-9-6-17(2)7-10-19)36-16-23(30)27-13-12-18-8-11-20(33-3)21(14-18)34-4/h6-11,14-15H,5,12-13,16H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSORGLGFTAJEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCCC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone.

    Introduction of the p-Tolyl Group: The p-tolyl group is introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the 3,4-Dimethoxyphenethylamine Moiety: This step involves the nucleophilic substitution reaction where 3,4-dimethoxyphenethylamine reacts with an appropriate electrophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s key structural features are compared to three analogs in Table 1:

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Target Compound: Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate R1: 3,4-dimethoxyphenyl, R2: Ethyl ester 551.58 3.2 0.15 (DMSO)
Analog 1: Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate R1: 4-methoxyphenyl, R2: Ethyl ester 521.55 3.5 0.10 (DMSO)
Analog 2: Methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate R1: Pyridin-2-ylsulfanyl, R2: Methyl ester 433.45 2.8 0.20 (Water)
Analog 3: Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate R1: 4-fluorophenyl, R2: Ethyl ester 346.33 2.5 0.50 (Ethanol)

Key Observations:

  • Target Compound vs. Analog 1 : The 3,4-dimethoxyphenyl group (target) introduces additional polarity compared to the 4-methoxyphenyl (analog 1), reducing logP from 3.5 to 3.2 and slightly improving solubility in DMSO .
  • Ester Group Impact : The ethyl ester (target, analog 1) enhances lipophilicity compared to methyl esters (analog 2), delaying hydrolysis and prolonging metabolic stability .
  • Heterocyclic vs. Aromatic Substituents : Analog 2’s pyridin-2-ylsulfanyl group increases water solubility but may reduce membrane permeability compared to aromatic substituents .

Bioactivity and Molecular Interactions

  • Antioxidant Potential: While direct data for the target compound is unavailable, shows that methoxy-substituted pyridazinones exhibit antioxidant activity (e.g., 79.05% DPPH scavenging for bromophenyl analogs). The 3,4-dimethoxy groups may enhance radical stabilization .
  • Antibacterial Activity : Analog 2’s sulfanyl group demonstrates moderate inhibition against Staphylococcus aureus, suggesting that electron-withdrawing substituents (e.g., sulfanyl) improve bacterial targeting compared to methoxy groups .
  • Docking Studies : ’s docking models indicate that bulky substituents (e.g., 3,4-dimethoxy in the target compound) may sterically hinder binding to bacterial enzymes, whereas smaller groups (e.g., 4-fluoro in analog 3) improve fit .

ADMET Considerations

  • Absorption : The target compound’s higher logP (3.2) vs. analog 3 (2.5) suggests slower intestinal absorption but better blood-brain barrier penetration .
  • Metabolism : Ethyl esters (target, analog 1) are hydrolyzed more slowly than methyl esters (analog 2), reducing first-pass metabolism .
  • Toxicity: The 3,4-dimethoxy motif may increase hepatotoxicity risk due to cytochrome P450-mediated demethylation, as seen in structurally related polyphenolic compounds .

Biological Activity

Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its effects and mechanisms of action.

  • Molecular Formula : C22H26N2O5
  • Molecular Weight : 398.45 g/mol
  • CAS Number : 899943-22-7
  • InChI Key : Not available
PropertyValue
Molecular FormulaC22H26N2O5
Molecular Weight398.45 g/mol
CAS Number899943-22-7

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have demonstrated effectiveness against various bacterial strains.

A study highlighted that certain synthesized compounds showed potent antimicrobial and antioxidant activities evaluated through assays such as DPPH radical scavenging and reducing power assays .

Antioxidant Activity

The antioxidant potential of this compound is noteworthy. In vitro studies have shown that related compounds can effectively scavenge free radicals, thereby mitigating oxidative stress. The antioxidant activity is often assessed using the DPPH assay, where the ability to reduce DPPH radicals correlates with the compound's potential to protect cellular components from oxidative damage.

Anti-inflammatory Properties

Compounds in the same class have been investigated for their anti-inflammatory effects. Research suggests that they may inhibit key inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. The inhibition of cyclooxygenase (COX) enzymes has been a focal point in studies assessing the anti-inflammatory properties of similar compounds .

The proposed mechanism of action for this compound includes:

  • Inhibition of Key Enzymes : Similar compounds have shown to inhibit enzymes involved in inflammation and microbial resistance.
  • Radical Scavenging : The structure allows for effective interaction with free radicals, leading to reduced oxidative stress.
  • Modulation of Signaling Pathways : Potential modulation of signaling pathways related to inflammation and cell survival.

Case Studies

  • Study on Antimicrobial Effectiveness :
    • A synthesized derivative exhibited a minimum inhibitory concentration (MIC) comparable to conventional antibiotics against various pathogens, suggesting its potential as an alternative therapeutic agent .
  • Antioxidant Evaluation :
    • In a comparative study, the compound's ability to scavenge DPPH radicals was significantly higher than that of standard antioxidants, indicating superior antioxidant capacity .
  • Anti-inflammatory Research :
    • Research demonstrated that similar compounds could reduce pro-inflammatory cytokine levels in vitro, highlighting their potential application in inflammatory diseases .

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing this compound?

The compound is typically synthesized via multi-step reactions starting with intermediates such as substituted phenylboronic acids or pre-functionalized pyridazine derivatives. Key steps include:

  • Coupling reactions : Amide bond formation between carbamoyl methoxy and ethylenediamine derivatives under carbodiimide-based coupling agents .
  • Ring formation : Cyclization reactions to construct the dihydropyridazine core, often catalyzed by palladium or copper complexes .
  • Functionalization : Introduction of methoxy and methylphenyl groups via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
    Purification is achieved using column chromatography or recrystallization, with yields optimized by controlling solvent polarity (e.g., ethanol/water mixtures) and temperature (60–80°C) .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR validate the positions of methoxy, carbamoyl, and ester groups. Aromatic protons in the 3,4-dimethoxyphenyl moiety appear as distinct doublets (δ 6.7–7.2 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) and detects intermediates .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z ~507) .

Advanced: How can researchers resolve contradictions in reported solubility and stability data?

Discrepancies often arise from variations in crystallinity, polymorphic forms, or residual solvents. Methodological approaches include:

  • Thermogravimetric Analysis (TGA) : Quantifies solvent content and thermal stability up to 200°C .
  • Dynamic Light Scattering (DLS) : Measures aggregation tendencies in aqueous buffers (e.g., PBS at pH 7.4) .
  • Crystallography : Single-crystal X-ray diffraction resolves polymorph-dependent solubility differences .
    Documentation of synthesis conditions (e.g., drying time, solvent ratios) is critical for reproducibility .

Advanced: What strategies optimize reaction yields when scaling up synthesis?

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, catalyst loading, stoichiometry) identifies optimal conditions. For example, Pd(OAc)2_2 at 0.5 mol% improves coupling efficiency by 20% .
  • Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side reactions (e.g., ester hydrolysis) during amide formation .
  • In-line Analytics : FTIR monitors reaction progress in real time, enabling rapid adjustments .

Basic: What key physicochemical properties influence its biological activity?

  • LogP : Calculated ~2.8 (via ChemDraw), indicating moderate lipophilicity suitable for membrane penetration .
  • pKa : The carbamoyl group (pKa ~10.5) influences protonation states under physiological conditions .
  • Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates formulation with co-solvents (e.g., DMSO or cyclodextrins) for in vitro assays .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

  • Functional Group Modulation : Replacing the 3,4-dimethoxyphenyl group with electron-withdrawing substituents (e.g., -CF3_3) enhances enzyme inhibition potency .
  • Bioisosteric Replacement : Substituting the ethyl ester with a methyl group reduces metabolic clearance in hepatic microsome assays .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict interactions with targets like cyclooxygenase-2 (COX-2) or bacterial DNA gyrase .

Advanced: How to address contradictory reports on its mechanism of action in biological systems?

  • Target Deconvolution : CRISPR-Cas9 knockout screens identify essential genes for activity, reducing off-target hypotheses .
  • Biophysical Assays : Surface plasmon resonance (SPR) quantifies binding affinity to putative targets (e.g., KDK_D < 1 µM for kinase inhibitors) .
  • Pathway Analysis : RNA sequencing reveals downstream effects on inflammation-related genes (e.g., TNF-α, IL-6) to clarify mechanisms .

Basic: What safety precautions are recommended during handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Waste Disposal : Neutralize reaction byproducts (e.g., acidic residues) before disposal in designated containers .

Advanced: How to validate its selectivity in enzyme inhibition assays?

  • Counter-Screening : Test against panels of related enzymes (e.g., kinase or protease families) to identify off-target effects .
  • Crystallographic Studies : Co-crystal structures with the target enzyme (e.g., COX-2) reveal binding site interactions and selectivity determinants .
  • IC50 Shift Assays : Compare inhibitory potency in the presence of competing substrates to assess competitive vs. non-competitive mechanisms .

Basic: What in vitro models are suitable for preliminary biological evaluation?

  • Cell Viability Assays : MTT or resazurin-based tests in cancer lines (e.g., HeLa, MCF-7) screen for cytotoxicity (IC50 typically 10–50 µM) .
  • Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Fluorometric assays for COX-2 or acetylcholinesterase activity using commercial kits .

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